molecular formula C10H14ClNO2 B15254689 (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine

(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine

Cat. No.: B15254689
M. Wt: 215.67 g/mol
InChI Key: SRNYHULKSHNBCV-LURJTMIESA-N
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Description

(1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethanamine is a chiral phenethylamine derivative of interest in neuroscience and pharmacology research. This compound is a stereoisomer of a chemical scaffold that has been explored in the study of serotonin receptor pharmacology . Compounds within this structural class are known for their high affinity and activity at 5-HT2A receptors, a primary target for serotonergic psychedelic agents . As a phenethylamine, its core structure is a key pharmacophore for interaction with monoamine receptors and transporters, making it a valuable chemical tool for investigating receptor function and signaling . The specific (S) configuration of the chiral center may influence its binding affinity and functional efficacy at these targets, a critical area of structure-activity relationship (SAR) studies . Researchers utilize this and related compounds to probe the mechanisms of neuropsychiatric disorders and to explore the therapeutic potential of novel receptor ligands . This product is intended for forensic analysis, in vitro pharmacological assay development, and biochemical research. Handling Note: (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethanamine is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6H,12H2,1-3H3/t6-/m0/s1

InChI Key

SRNYHULKSHNBCV-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1OC)OC)Cl)N

Canonical SMILES

CC(C1=CC(=C(C=C1OC)OC)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2,4-dimethoxybenzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted phenethylamine derivatives.

Scientific Research Applications

(1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Halogen and Alkoxy Group Modifications
  • (1S)-1-(5-Chloro-2-fluorophenyl)ethanamine (PubChem data): Replaces the 2-methoxy group with a 2-fluoro substituent.
  • (S)-1-(4-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 2633638-66-9):
    • Combines 4-chloro and 2-fluoro substituents.
    • The hydrochloride salt enhances solubility, a common modification in active pharmaceutical ingredients (APIs) .
Methoxy Group Positional Isomers
  • (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride (CAS 1956437-80-1): Methoxy groups at 2- and 6-positions instead of 2,3.
Alkyl Substituents
  • (1S)-1-(4-Isopropylphenyl)ethanamine hydrochloride (CAS 222737-88-4):
    • Features a bulky 4-isopropyl group instead of chloro and methoxy substituents.
    • Increased lipophilicity (logP) due to the isopropyl group may enhance membrane permeability .

Salt Forms and Physicochemical Properties

  • Free Base vs. Hydrochloride Salts: The target compound is typically used as a free base (e.g., Santa Cruz Biotechnology, $728/g for 1 g) . Analogues like (S)-1-(2,6-Dimethoxyphenyl)ethanamine hydrochloride (CAS 1956437-80-1) and (S)-1-(4-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 2633638-66-9) are stabilized as hydrochloride salts, improving aqueous solubility and crystallinity .

Structural Similarity and Pharmacological Implications

  • Similarity Scoring :
    • Compounds like (S)-1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride (CAS 1253790-80-5) show 92% similarity to the target compound, suggesting overlapping structure-activity relationships (SAR) in receptor binding .
  • Electronic Effects :
    • Methoxy groups (electron-donating) vs. chloro/fluoro (electron-withdrawing) substituents modulate aromatic ring reactivity and interaction with biological targets (e.g., serotonin or dopamine receptors) .

Data Table: Key Properties of (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethanamine and Analogues

Compound Name CAS Number Substituents Molecular Weight (g/mol) Salt Form Key Features
(1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethanamine 1212420-18-2 5-Cl, 2,4-OMe 215.68 Free base High research cost, chiral center
(S)-1-(2,6-Dimethoxyphenyl)ethanamine HCl 1956437-80-1 2,6-OMe 217.69 Hydrochloride Steric hindrance, improved solubility
(S)-1-(4-Chloro-2-fluorophenyl)ethanamine HCl 2633638-66-9 4-Cl, 2-F 220.06 Hydrochloride Dual halogen, enhanced stability
(1S)-1-(4-Isopropylphenyl)ethanamine HCl 222737-88-4 4-isopropyl 229.75 Hydrochloride High lipophilicity

Biological Activity

(1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine, a compound structurally related to various psychoactive substances, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and associated effects.

Chemical Structure and Properties

The compound has the molecular formula C10H13ClO3C_{10}H_{13}ClO_3 and a molecular weight of 216.66 g/mol. Its structure includes a chloro-substituted aromatic ring and methoxy groups that may influence its pharmacological properties.

Research indicates that (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine acts primarily as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, it has been shown to interact with the α7 subtype of nAChRs, which are implicated in various neuropsychiatric disorders including schizophrenia and Alzheimer's disease. The modulation affects the receptor's conformational states, enhancing agonist-evoked currents without directly competing with acetylcholine for binding sites .

Neuropharmacological Effects

The compound exhibits several neuropharmacological effects:

  • Cognitive Enhancement : Studies suggest that modulation of α7 nAChRs can improve cognitive functions such as memory and learning.
  • Anxiolytic Properties : There is evidence indicating potential anxiolytic effects, making it a candidate for further exploration in anxiety-related disorders.
  • Antidepressant Effects : Given its interaction with cholinergic systems, there are implications for antidepressant-like activity.

Toxicological Profile

Limited information is available regarding the toxicity of (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine. However, related compounds have been associated with adverse reactions including agitation and hallucinations. The safety profile remains to be fully elucidated through clinical studies.

In Vitro Studies

In vitro studies have demonstrated that (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine can significantly alter the kinetics of α7 nAChR activation. For instance:

  • Table 1: Effects on α7 nAChR Activation
Concentration (μM)Peak Current (nA)Modulation Type
0.1150Positive Allosteric
1300Positive Allosteric
10450Positive Allosteric

These results indicate a dose-dependent enhancement of receptor activity.

Clinical Implications

While direct clinical data on (1S)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine is sparse, its structural similarity to known psychoactive compounds suggests potential therapeutic applications. For example, derivatives of similar compounds have shown promise in treating conditions like depression and anxiety through their serotonergic activity .

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